molecular formula C24H26NO4+ B1261353 Flavoxate(1+)

Flavoxate(1+)

Katalognummer: B1261353
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: SPIUTQOUKAMGCX-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flavoxate(1+) is a piperidinium ion resulting from the protonation of the nitrogen atom of flavoxate. It is a conjugate acid of a flavoxate.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Overactive Bladder (OAB) Treatment
    • Flavoxate has been shown to significantly improve symptoms of OAB compared to placebo and other anticholinergic medications. A meta-analysis involving 43 studies indicated that flavoxate demonstrated superior efficacy in reducing urinary frequency and urgency, with an effect size favoring flavoxate over placebo (0.48) and other comparators like emepronium and propantheline .
  • Benign Prostatic Hyperplasia (BPH) Management
    • Recent studies have explored the combination of flavoxate with tamsulosin for treating BPH-related LUTS. Results indicated that this combination improved the International Prostate Symptom Score (IPSS) and quality of life more effectively than tamsulosin alone . Specifically, flavoxate supplementation was associated with significant reductions in nocturnal micturition frequency in patients resistant to standard alpha-blocker therapy .
  • Symptomatic Relief in Lower Urinary Tract Infections
    • While primarily indicated for OAB, flavoxate's antispasmodic properties have led researchers to investigate its potential in alleviating discomfort associated with lower urinary tract infections. Preliminary findings suggest that it may help reduce dysuria and suprapubic pain .

Efficacy and Safety Profile

Flavoxate is noted for its favorable safety profile. In clinical comparisons, it consistently showed a lower incidence of adverse effects compared to other treatments like oxybutynin and propantheline. The overall tolerability was high, with negligible side effects reported in most studies .

Comparative Efficacy Table

Medication Efficacy Side Effects Notes
FlavoxateHighLowSuperior to placebo; effective in OAB
OxybutyninModerateModerateCommonly used but more side effects
EmeproniumModerateModerateLess effective than flavoxate
PropanthelineModerateHigherMore adverse effects than flavoxate

Documented Case Studies

  • Case Study on OAB Management
    • A study involving 618 patients treated with flavoxate demonstrated a significant increase in bladder capacity at first urge sensation by an average of 60 ml. The majority of patients reported stable or decreased residual urine volumes, indicating effective symptom management .
  • Combination Therapy in BPH
    • A randomized trial assessed the efficacy of tamsulosin combined with flavoxate in patients with BPH. Results showed significant improvements in IPSS scores and quality of life metrics compared to tamsulosin alone, emphasizing the potential benefits of combination therapy for symptom relief .
  • Long-term Efficacy Study
    • An extended study evaluated the long-term use of flavoxate in patients suffering from chronic LUTS. The findings revealed sustained improvements in urinary frequency and urgency over a six-month period, reinforcing its role as a reliable treatment option .

Eigenschaften

Molekularformel

C24H26NO4+

Molekulargewicht

392.5 g/mol

IUPAC-Name

2-piperidin-1-ium-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/p+1

InChI-Schlüssel

SPIUTQOUKAMGCX-UHFFFAOYSA-O

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4

Kanonische SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavoxate(1+)
Reactant of Route 2
Reactant of Route 2
Flavoxate(1+)
Reactant of Route 3
Reactant of Route 3
Flavoxate(1+)
Reactant of Route 4
Reactant of Route 4
Flavoxate(1+)
Reactant of Route 5
Reactant of Route 5
Flavoxate(1+)
Reactant of Route 6
Reactant of Route 6
Flavoxate(1+)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.